Lipophilicity (LogP) Comparison: N-(4-Fluorobenzyl)ethanamine vs. 4-Fluorobenzylamine
N-(4-Fluorobenzyl)ethanamine (free base) exhibits a calculated LogP of 2.18, as reported by Hit2Lead . This value is measurably higher than the LogP of 1.98 for the primary amine comparator, 4-Fluorobenzylamine (CAS 140-75-0), as documented in MolBase [1]. The increased lipophilicity of the N-ethyl substituted analog is a direct consequence of the additional carbon atoms on the amine nitrogen, which increases the compound's partition coefficient into non-polar environments.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 (N-(4-Fluorobenzyl)ethanamine free base) |
| Comparator Or Baseline | 4-Fluorobenzylamine (CAS 140-75-0), LogP = 1.98 |
| Quantified Difference | +0.20 LogP units |
| Conditions | In silico prediction (comparison of calculated LogP values from separate data sources) |
Why This Matters
A LogP difference of 0.20 units can significantly influence membrane permeability and in vivo distribution, making N-(4-Fluorobenzyl)ethanamine hydrochloride a strategically distinct choice for optimizing the pharmacokinetic profile of lead compounds.
- [1] MolBase. 4-Fluorobenzylamine (CAS 140-75-0). Physicochemical Properties: LogP 1.98470. View Source
